![molecular formula C10H12ClNO B3031019 [3-(4-Chlorophenyl)oxetan-3-YL]methanamine CAS No. 1260672-85-2](/img/structure/B3031019.png)
[3-(4-Chlorophenyl)oxetan-3-YL]methanamine
Overview
Description
“[3-(4-Chlorophenyl)oxetan-3-YL]methanamine” is a chemical compound with the molecular formula C10H12ClNO . It is a derivative of oxetane, a three-membered heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-membered oxetane ring attached to a 4-chlorophenyl group and a methanamine group . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 197.66 . Other physical and chemical properties such as boiling point, density, and solubility would need to be determined experimentally.Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
- A study focused on synthesizing a series of Schiff bases from 3-aminomethyl pyridine and substituted aryl aldehydes/ketones, which were then screened for anticonvulsant activity. These compounds, including derivatives structurally related to [3-(4-Chlorophenyl)oxetan-3-yl]methanamine, showed promising anticonvulsant properties in various models, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Transfer Hydrogenation Reactions
- Research into the efficient transfer hydrogenation reactions catalyzed by quinazoline-based ruthenium complexes involved the synthesis of a compound structurally akin to this compound. These catalysts showed high conversions and turnover frequency values in the transfer hydrogenation of acetophenone derivatives, highlighting their utility in synthetic organic chemistry (Karabuğa et al., 2015).
Anticancer and Antimicrobial Agents
- A study on the synthesis, crystal structure, and theoretical investigations of a compound similar to this compound revealed its potential as a cancer inhibitor through molecular docking studies. This compound's supramolecular interactions and quantum chemical calculations suggest its applicability in designing new anticancer drugs (Kamaraj et al., 2021).
Imaging and Photocytotoxicity
- Iron(III) complexes containing a ligand structure related to this compound demonstrated unprecedented photocytotoxicity under red light to various cell lines, indicating their potential use in photodynamic therapy for cancer treatment (Basu et al., 2014).
Novel Heterocyclic Compounds as Antimicrobial Agents
- The synthesis of novel 1,3,4-oxadiazole bearing Schiff base moiety compounds, related to this compound, showcased significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This study underscores the compound's potential in developing new antimicrobial agents (Kapadiya et al., 2020).
Safety and Hazards
properties
IUPAC Name |
[3-(4-chlorophenyl)oxetan-3-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELDBUQHLAHJTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281646 | |
Record name | 3-(4-Chlorophenyl)-3-oxetanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260672-85-2 | |
Record name | 3-(4-Chlorophenyl)-3-oxetanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260672-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-3-oxetanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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